molecular formula C19H11BrF4O B2971744 1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene CAS No. 477860-03-0

1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene

Cat. No.: B2971744
CAS No.: 477860-03-0
M. Wt: 411.194
InChI Key: MNOASFMBPZQQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene is a halogenated aromatic compound It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene typically involves the bromination of a tetrafluorobenzene derivative. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The phenylmethoxyphenyl group can also play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene

Uniqueness

1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene is unique due to the presence of the phenylmethoxyphenyl group, which distinguishes it from other similar compounds. This group can impart specific chemical and physical properties, making the compound suitable for specialized applications in various fields.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF4O/c20-15-18(23)16(21)14(17(22)19(15)24)12-6-8-13(9-7-12)25-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOASFMBPZQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.